1-Benzyl-1-methylhydroxyguanidine

Vasodilation Nitric Oxide Donor Cardiovascular Pharmacology

Researchers requiring a potent N-hydroxyguanidine vasodilator often face poor potency from unsubstituted analogs. 1-Benzyl-1-methylhydroxyguanidine (CAS 52245-42-8) directly addresses this gap with defined, quantifiable activity. - Vasodilation EC50: 0.5 µM in rat aorta (24-fold more potent than N-hydroxyguanidine). - iNOS Inhibition: IC50 5.44 µM (12.5-fold selective over 1-amino-2-hydroxyguanidine). - Selective Cytotoxicity: IC50 0.5 µM against L1210 leukemia cells with a selectivity index of 35 over normal fibroblasts.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B8350112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1-methylhydroxyguanidine
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=NO)N
InChIInChI=1S/C9H13N3O/c1-12(9(10)11-13)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H2,10,11)
InChIKeyHXSKIYNGAFSEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1-methylhydroxyguanidine Overview


1-Benzyl-1-methylhydroxyguanidine is a disubstituted N-hydroxyguanidine derivative (molecular formula C9H13N3O, molecular weight 179.22 g/mol) characterized by a benzyl group at N1 and a methyl group at N2 of the guanidine core [1]. It is recognized as a member of the N-hydroxyguanidine class of compounds, which are established nitric oxide (NO) donors with diverse pharmacological activities [2]. This compound has been identified as a vasodilator [1] and a substrate for nitric oxide synthase (NOS) enzymes, with a documented X-ray crystal structure that provides insights into its conformation [1].

Workflow
N-hydroxyguanidine NO donor probe
Assay Context
NOS substrate for isoform inhibition studies
Selection Logic
Vasodilation research model support
Endpoint Review
Cell-model selectivity and cytotoxicity context

1-Benzyl-1-methylhydroxyguanidine Substitution Specificity


Substitution within the N-hydroxyguanidine class is not straightforward. The specific N1-benzyl/N2-methyl substitution pattern on 1-benzyl-1-methylhydroxyguanidine fundamentally alters its physicochemical properties and biological recognition compared to unsubstituted or mono-substituted analogs [1]. This is evidenced by its distinct NOS isoform inhibition profile, where it demonstrates varying degrees of activity against nNOS and iNOS [2][3], and its unique cytotoxic selectivity index of 35 against L1210 leukemia cells relative to normal fibroblasts . Furthermore, its vasodilatory activity (EC50 = 0.5 μM) is over 20-fold more potent than that of the parent N-hydroxyguanidine , confirming that generic substitution fails to capture the target compound's specific activity profile. These quantitative differences underscore why 1-benzyl-1-methylhydroxyguanidine is not a commodity reagent but a distinct chemical entity with defined performance parameters.

Target Compound
N1‑benzyl/N2‑methyl substituted N‑hydroxyguanidine
Generic Substitute
Unsubstituted or mono‑substituted N‑hydroxyguanidine
Risk 1
Substitution pattern may shift NOS isoform inhibition profile
Generic analogs lack defined iNOS/nNOS selectivity context
Risk 2
Cytotoxicity selectivity index may not transfer to simpler analogs
Unsubstituted N‑hydroxyguanidine shows markedly lower selectivity
Risk 3
Vasodilatory potency profile differs substantially
Parent N‑hydroxyguanidine requires higher concentration for comparable response

1-Benzyl-1-methylhydroxyguanidine Comparative Evidence


Vasodilatory Potency vs N-Hydroxyguanidine

1-Benzyl-1-methylhydroxyguanidine exhibits significantly greater vasodilatory potency than the unsubstituted parent compound N-hydroxyguanidine. In a rat aorta assay, the target compound demonstrated an EC50 of 0.5 μM, whereas N-hydroxyguanidine required an EC50 of 12.0 μM to achieve comparable vasodilation . This represents a 24-fold increase in potency for the benzyl/methyl-substituted derivative.

Vasodilatory potency vs. parent
Head‑to‑head
EC50 0.5 μM vs. 12.0 μM (24‑fold difference)
Supports vasodilation assay selection context over unsubstituted analog
Rat aorta myography; confirm in target model
Vasodilation Nitric Oxide Donor Cardiovascular Pharmacology

iNOS Inhibition vs 1-Amino-2-hydroxyguanidine

1-Benzyl-1-methylhydroxyguanidine demonstrates moderately potent inhibition of inducible nitric oxide synthase (iNOS) with an IC50 of 5.44 μM in LPS-stimulated mouse BV2 cells [1]. In contrast, the commonly used iNOS inhibitor 1-amino-2-hydroxyguanidine exhibits significantly weaker potency with IC50 values of 68 μM in mouse macrophages and 114 μM in rat aortic smooth muscle cells . The target compound is approximately 12.5-fold more potent than 1-amino-2-hydroxyguanidine in comparable cellular assays.

iNOS inhibition vs. comparator
Cross‑study comparable
IC50 5.44 μM vs. 68 μM (~12.5‑fold lower IC50)
Supports iNOS pathway study fit with lower working concentration potential
Different cell models; direct comparison not performed
iNOS Inhibition Inflammation Nitric Oxide Synthase

Cytotoxic Selectivity in Leukemia Cells

1-Benzyl-1-methylhydroxyguanidine exhibits selective cytotoxicity against L1210 murine leukemia cells (IC50 = 0.5 μM) while showing markedly reduced toxicity toward normal fibroblast cells (IC50 = 17.5 μM) . This yields a selectivity index of 35, which is substantially higher than that of N-hydroxyguanidine (selectivity index = 9) and N-nitrosoguanidine (selectivity index = 2) .

Cytotoxic selectivity
Head‑to‑head
Selectivity index 35 (L1210 IC50 0.5 μM / fibroblast IC50 17.5 μM)
Reported cell‑model selectivity context; not efficacy claim
In vitro leukemia vs. normal fibroblast comparison
Cancer Research Cytotoxicity Selectivity Index Leukemia

nNOS Inhibition Profile

1-Benzyl-1-methylhydroxyguanidine inhibits rat neuronal nitric oxide synthase (nNOS) with an IC50 of 13 μM in HEK293T cells expressing the enzyme [1]. This provides a reference point for researchers targeting nNOS-mediated pathways. For context, the compound is approximately 3-fold more selective for iNOS (IC50 = 5.44 μM) than nNOS (IC50 = 13 μM) in cellular assays, which may be relevant for isoform-specific experimental designs [2].

nNOS inhibition profile
Supporting evidence
IC50 13 μM (rat nNOS, HEK293T expression)
Supports nNOS pathway study context; modest iNOS/nNOS selectivity (~2.4‑fold)
Griess assay endpoint; preincubation 30 min
nNOS Inhibition Neuronal Nitric Oxide Synthase Neuropharmacology

Antidepressant and Metal Chelation Potential

Patent literature explicitly claims that mono- and disubstituted hydroxyguanidines, including benzylhydroxyguanidines such as 1-benzyl-1-methylhydroxyguanidine, possess utility as metal chelating agents and antidepressants [1]. The benzyl substitution pattern is specifically included within the claimed scope, distinguishing these compounds from simpler hydroxyguanidines. While quantitative binding data for 1-benzyl-1-methylhydroxyguanidine in antidepressant models is not publicly available, the patent establishes that benzyl-substituted hydroxyguanidines as a class exhibit this dual functionality, which is not reported for unsubstituted N-hydroxyguanidine.

Antidepressant & chelation potential
Class‑level inference
Patent‑claimed class utility for benzyl‑substituted hydroxyguanidines
Supports exploration of metal chelation or CNS model space
Quantitative binding data for this compound not publicly available
Antidepressant Metal Chelation CNS Pharmacology

1-Benzyl-1-methylhydroxyguanidine Application Scenarios


Vasodilation and NO Donor Studies

1-Benzyl-1-methylhydroxyguanidine is ideally suited for ex vivo vascular reactivity experiments requiring a potent N-hydroxyguanidine-based vasodilator. With an EC50 of 0.5 μM in rat aorta assays , it enables robust NO-mediated relaxation at low micromolar concentrations, minimizing solvent interference and off-target effects. This potency advantage over unsubstituted N-hydroxyguanidine (EC50 = 12.0 μM) makes it a preferred tool for dissecting NO-dependent signaling pathways in isolated vessel preparations.

iNOS Inhibition in Inflammation

Researchers investigating the role of inducible nitric oxide synthase in inflammatory conditions will find 1-benzyl-1-methylhydroxyguanidine a valuable tool compound. Its iNOS IC50 of 5.44 μM in LPS-stimulated microglial cells [1] provides meaningful inhibition at concentrations that are readily achievable in cell culture. The compound's 12.5-fold greater potency relative to 1-amino-2-hydroxyguanidine allows for lower working concentrations, reducing potential cytotoxicity and improving assay signal-to-noise ratios in chronic inflammation models.

Selective Cytotoxicity in Leukemia Models

1-Benzyl-1-methylhydroxyguanidine is particularly appropriate for in vitro oncology studies focused on selective targeting of malignant cells. Its demonstrated cytotoxicity against L1210 leukemia cells (IC50 = 0.5 μM) combined with a selectivity index of 35 over normal fibroblasts positions it as a compelling probe for investigating differential sensitivity mechanisms between cancer and normal cells. This selectivity profile outperforms both N-hydroxyguanidine (SI = 9) and N-nitrosoguanidine (SI = 2), making it the preferred choice for experiments where discrimination between cell populations is paramount.

nNOS-Mediated Signaling in Neuroscience

For studies examining neuronal nitric oxide synthase function, 1-Benzyl-1-methylhydroxyguanidine offers defined nNOS inhibitory activity (IC50 = 13 μM) [2]. The compound's modest 2.4-fold selectivity for iNOS over nNOS should be carefully considered in experimental design, as it may influence interpretations in mixed-cell systems containing both isoforms. It is best deployed in well-controlled neuronal culture models where the relative contribution of each NOS isoform has been established, or as a comparator compound in broader N-hydroxyguanidine structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Vasodilation research
Vasodilation assay context
NO‑mediated relaxation endpoint
iNOS pathway studies
iNOS inhibition assay context
Inflammation model response review
Cell‑model selectivity studies
Cell‑model selectivity review
Differential cytotoxicity endpoints
nNOS signaling research
nNOS inhibition assay context
Isoform selectivity validation

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37 linked technical documents
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